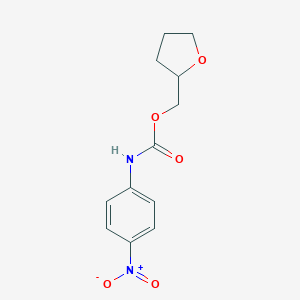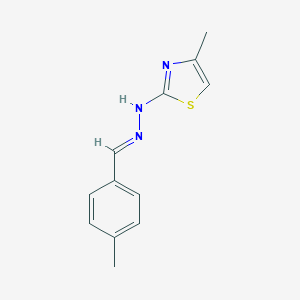
3,3-dichloro-5-(morpholin-4-ylsulfonyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dichloro-5-(morpholin-4-ylsulfonyl)-1,3-dihydro-2H-indol-2-one, also known as SU6656, is a potent and selective inhibitor of Src family kinases. Src family kinases play a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and survival. Therefore, SU6656 has been extensively studied for its potential applications in cancer research.
Mécanisme D'action
3,3-dichloro-5-(morpholin-4-ylsulfonyl)-1,3-dihydro-2H-indol-2-one inhibits Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling proteins, leading to the inhibition of cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on cancer cell growth, 3,3-dichloro-5-(morpholin-4-ylsulfonyl)-1,3-dihydro-2H-indol-2-one has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activation of platelets and reduce blood clotting. Additionally, 3,3-dichloro-5-(morpholin-4-ylsulfonyl)-1,3-dihydro-2H-indol-2-one has been shown to have neuroprotective effects in models of Parkinson's disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,3-dichloro-5-(morpholin-4-ylsulfonyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its high potency and selectivity for Src family kinases. This allows for the specific inhibition of these kinases without affecting other signaling pathways. However, one limitation of using 3,3-dichloro-5-(morpholin-4-ylsulfonyl)-1,3-dihydro-2H-indol-2-one is its potential for off-target effects, which can lead to unintended consequences in experiments.
Orientations Futures
There are several potential future directions for research involving 3,3-dichloro-5-(morpholin-4-ylsulfonyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective inhibitors of Src family kinases. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of 3,3-dichloro-5-(morpholin-4-ylsulfonyl)-1,3-dihydro-2H-indol-2-one. Finally, there is potential for the use of 3,3-dichloro-5-(morpholin-4-ylsulfonyl)-1,3-dihydro-2H-indol-2-one in combination with other drugs to enhance their effectiveness in cancer treatment.
Méthodes De Synthèse
3,3-dichloro-5-(morpholin-4-ylsulfonyl)-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step process that involves the reaction of 3,3-dichloro-1,3-dihydro-1-(4-morpholinyl)-2H-indol-2-one with methanesulfonyl chloride, followed by the reaction with sodium hydride and 3-chloro-5-iodoaniline. The final step involves the reaction with sodium hydroxide to produce 3,3-dichloro-5-(morpholin-4-ylsulfonyl)-1,3-dihydro-2H-indol-2-one.
Applications De Recherche Scientifique
3,3-dichloro-5-(morpholin-4-ylsulfonyl)-1,3-dihydro-2H-indol-2-one has been widely used in scientific research to study the role of Src family kinases in cancer development and progression. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Additionally, 3,3-dichloro-5-(morpholin-4-ylsulfonyl)-1,3-dihydro-2H-indol-2-one has been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
Propriétés
IUPAC Name |
3,3-dichloro-5-morpholin-4-ylsulfonyl-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O4S/c13-12(14)9-7-8(1-2-10(9)15-11(12)17)21(18,19)16-3-5-20-6-4-16/h1-2,7H,3-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNROIUFYFNVODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dichloro-5-(morpholin-4-ylsulfonyl)-1,3-dihydro-2H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)

![2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B255307.png)

![3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B255317.png)

![6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255320.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B255323.png)
![2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B255328.png)